

What is the chemical structure of 2-Deacetyltaxuspine X?

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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594682

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An In-Depth Technical Guide to 2-Deacetyltaxuspine X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and biological significance of **2-Deacetyltaxuspine X**, a member of the taxane diterpenoid family of natural products. This document is intended for an audience with a strong background in organic chemistry, pharmacology, and drug development.

Chemical Structure

2-Deacetyltaxuspine X is a derivative of the more extensively studied taxane, Taxuspine X. The chemical structure of Taxuspine X was first elucidated by Shigemori et al. in 1997, following its isolation from the Japanese yew, *Taxus cuspidata*. The structure of **2-Deacetyltaxuspine X** is deduced by the removal of the acetyl group at the C2 position of Taxuspine X.

Molecular Formula of Taxuspine X: $C_{41}H_{50}O_{14}$

The core of its structure is a complex bridged taxane skeleton. Based on the established structure of Taxuspine X, the chemical structure of **2-Deacetyltaxuspine X** is presented below:

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Caption: The chemical structure of **2-Deacetyltaxuspine X**, characterized by a complex polycyclic taxane core.

Quantitative Data

While specific experimental data for **2-Deacetyltaxuspine X** is not readily available in the public domain due to its status as a minor taxane, the following tables present the known spectroscopic data for the parent compound, Taxuspine X. This data is critical for the identification and characterization of its derivatives.

¹H NMR Spectral Data of Taxuspine X

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	2.55	m	7.0
2	5.60	d	
3	4.95	d	
5	5.01	m	
6 α	2.30	m	
6 β	1.85	m	
7	4.45	dd	10.5, 6.5
9	5.45	d	9.5
10	6.35	d	9.5
13	6.05	t	9.0
14 α	2.25	m	9.0
14 β	1.75	m	
16	1.20	s	
17	1.15	s	
18	1.95	s	
19	1.65	s	
2'	5.80	d	9.0
3'	4.80	d	9.0
OAc	2.15, 2.10, 2.05, 2.00, 1.90	s	
Cinnamate- α	6.40	d	16.0
Cinnamate- β	7.65	d	16.0
Cinnamate-Ph	7.30-7.50	m	

^{13}C NMR Spectral Data of Taxuspine X

Position	Chemical Shift (δ) ppm
1	45.5
2	75.1
3	81.0
4	42.0
5	84.5
6	35.5
7	76.5
8	58.0
9	79.0
10	76.0
11	134.0
12	142.0
13	72.0
14	25.0
15	46.0
16	28.0
17	21.0
18	15.0
19	22.5
20	79.5
OAc (C=O)	170.0, 170.2, 170.5, 170.8, 171.0
OAc (CH ₃)	21.0, 21.2, 21.3, 21.5, 21.8
Cinnamate (C=O)	166.5

Cinnamate (α)	121.0
Cinnamate (β)	145.0
Cinnamate (Ph)	128.5 (x2), 129.0 (x2), 130.5, 134.5

Mass Spectrometry Data of Taxuspine X

Ion	m/z
[M+Na] ⁺	789.3048
[M+H] ⁺	767.3225

Experimental Protocols

The isolation and purification of minor taxanes like **2-Deacetyltaxuspine X** is a challenging process that involves multi-step extraction and chromatographic separation. Below is a generalized protocol based on established methods for taxane isolation from *Taxus* species.

General Isolation and Purification Protocol

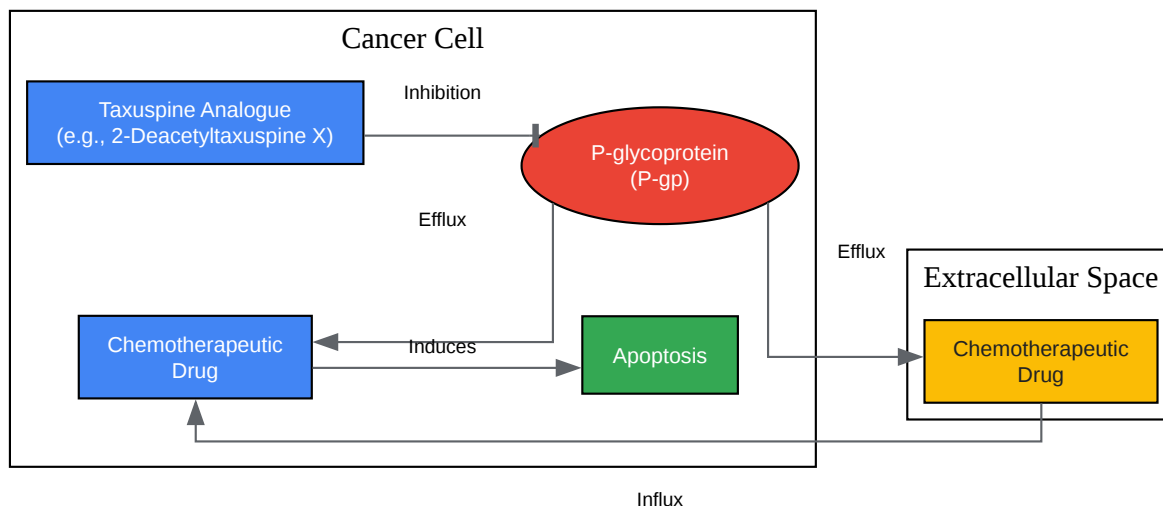
- Extraction:
 - Dried and powdered plant material (e.g., needles and stems of *Taxus cuspidata*) is extracted with a methanol/water or ethanol/water mixture at room temperature.
 - The resulting extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Column Chromatography:
 - The chloroform or ethyl acetate fraction, which typically contains the taxanes, is subjected to column chromatography on silica gel.

- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the fractions.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18).
 - A gradient of acetonitrile and water is commonly used as the mobile phase.
- Structure Elucidation:
 - The structure of the purified compound is determined using a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

Taxanes, as a class of compounds, are well-known for their potent anticancer activity, which is primarily mediated through their interaction with microtubules. While the specific biological activity of **2-Deacetyltaxuspine X** has not been extensively studied, its parent compound, Taxuspine X, has been shown to be a potent multidrug resistance (MDR) reversal agent.^[1] It is hypothesized that taxuspines modulate the function of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to MDR in cancer cells.^[1]

The following diagram illustrates the proposed mechanism of action for taxuspine-related compounds in overcoming multidrug resistance.

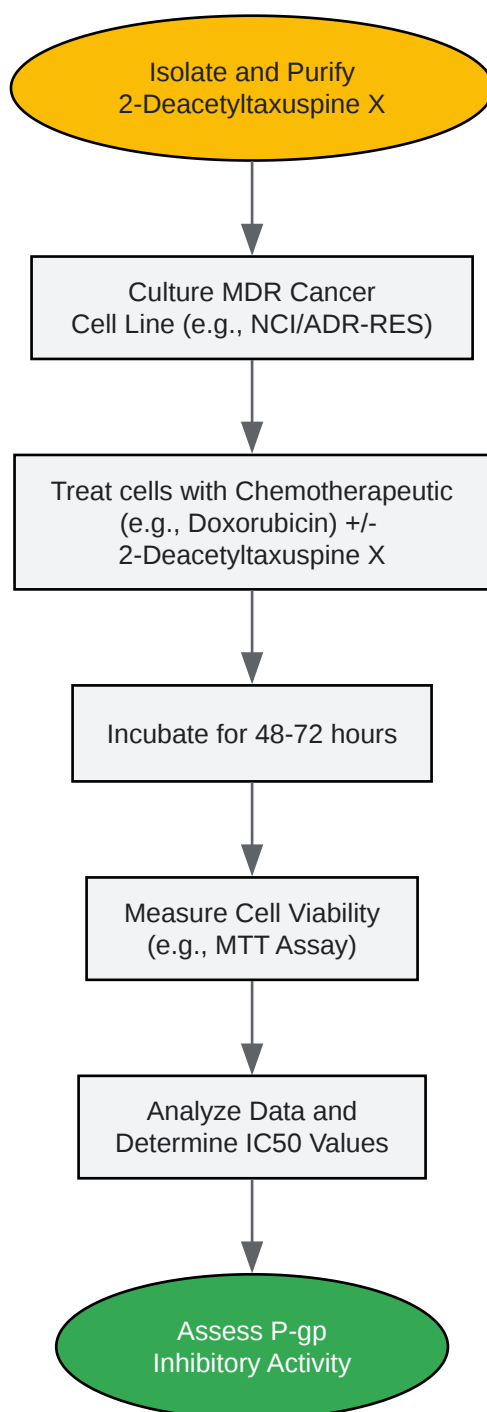


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Caption: Proposed mechanism of P-glycoprotein inhibition by taxuspine analogues to reverse multidrug resistance.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a typical experimental procedure to screen for the P-glycoprotein inhibitory activity of a compound like **2-Deacetyltaxuspine X**.



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Caption: Experimental workflow for assessing the P-glycoprotein inhibitory activity of **2-Deacetyltaxuspine X**.

Conclusion

2-Deacetyltaxuspine X represents an intriguing, yet understudied, member of the taxane family. Based on the known structure and biological activity of its parent compound, Taxuspine X, it holds potential as a modulator of multidrug resistance in cancer. Further research, including its total synthesis to provide sufficient quantities for comprehensive biological evaluation, is warranted to fully explore its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in pursuing further investigation into this promising natural product.

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References

- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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